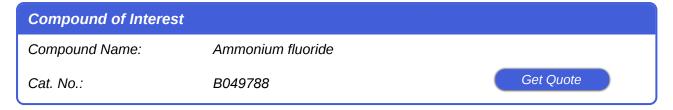


Ammonium fluoride crystal structure and lattice parameters

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An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of **Ammonium**Fluoride

Introduction

Ammonium fluoride (NH₄F) is an inorganic compound of significant interest due to its unique structural properties and applications in various fields, including as a component in buffered oxide etchants for microfabrication and as a fluorinating agent.[1] Structurally, it is notable for its analogy to ice, adopting a wurtzite-type crystal structure with extensive hydrogen bonding. [2][3] This guide provides a comprehensive overview of the crystal structure, lattice parameters, and polymorphism of ammonium fluoride, intended for researchers, scientists, and professionals in drug development.

Crystal Structure of Ammonium Fluoride (Phase I)

At ambient temperature and pressure, **ammonium fluoride** crystallizes in a hexagonal wurtzite-type structure.[4][5] This structure is characterized by a specific arrangement of ammonium (NH₄+) cations and fluoride (F⁻) anions.

- Crystal System: Hexagonal[5][6]
- Space Group:P6₃mc[5][6]



- Coordination: Both the ammonium cations and fluoride anions are tetrahedrally coordinated, each surrounded by four of the other.[4][5]
- Stacking: The ions are arranged in ABABAB... layers, characteristic of the wurtzite structure.
 [2][4]
- Hydrogen Bonding: There are significant N–H···F hydrogen bonds between the cations and anions, which dictate the overall structure.[2][5] This extensive hydrogen bonding network is very similar to that found in ice, and NH₄F is the only substance known to form mixed crystals with water.[2][4] The symmetry of the ammonium ion within this structure is considered to be "essentially" Td.[7]

Lattice Parameters

The lattice parameters for **ammonium fluoride** have been determined primarily through X-ray diffraction studies. The values for the common hexagonal phase and a high-pressure polymorph are summarized below.

Phase	Crystal System	Space Group	Lattice Parameter 'a' (Å)	Lattice Parameter 'c' (Å)	Conditions
NH4F I	Hexagonal	P6₃mc	4.39[5][6]	7.02[5][6]	Ambient
NH₄F IV	Cubic	Fm3m	5.77 ± 0.04[8]	-	~450 K, 4 kbar[8][9]

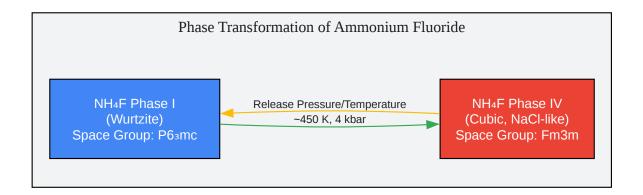
High-Pressure Polymorphism: Ammonium Fluoride IV

Under conditions of elevated temperature and pressure (approximately 450 K and 4 kbar), **ammonium fluoride** undergoes a phase transition to a cubic structure known as **Ammonium Fluoride** IV.[8]

Crystal Structure: This high-pressure phase adopts a sodium chloride-like structure. [8][9]



• Disorder: In this phase, the orientations of the ammonium ions are likely disordered, as the hydrogen atoms cannot fit into an ordered sodium-chloride-like structure.[8][9]



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Caption: Phase transition diagram for ammonium fluoride.

Experimental Protocols

The determination of **ammonium fluoride**'s crystal structure and lattice parameters relies on diffraction techniques that probe the arrangement of atoms within the crystal lattice.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used for determining the crystal structure of materials.

- Principle: A beam of monochromatic X-rays is directed at a sample. The X-rays are diffracted
 by the crystalline planes of atoms, and the resulting diffraction pattern of intensities and
 angles is recorded. This pattern is unique to the specific crystal structure.
- Methodology for Powder XRD:
 - Sample Preparation: A crystalline powder sample of ammonium fluoride is prepared. For air-sensitive or hygroscopic materials like NH₄F, preparation may be conducted in a controlled environment (e.g., a nitrogen-filled glove box).[10]



- Data Collection: The sample is placed in a diffractometer and irradiated with X-rays over a range of angles (2θ).
- Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The
 peak positions are used to determine the unit cell dimensions (lattice parameters) via
 Bragg's Law. The systematic absences and intensities of the peaks are used to determine
 the space group. For instance, X-ray powder diffraction patterns of ammonium fluoride
 IV were obtained at high pressure using a single-crystal diamond pressure vessel.[8]

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD and is particularly powerful for locating light atoms, such as hydrogen.[11]

- Principle: A beam of neutrons is directed at the sample. Neutrons are scattered by the atomic nuclei, unlike X-rays which are scattered by electrons. This makes neutron diffraction highly sensitive to the positions of hydrogen atoms, which is critical for understanding the orientation of the ammonium ion and the nature of the hydrogen bonds in NH₄F.[12]
- Methodology (Inelastic Neutron Scattering):
 - Sample Preparation: A pure powder sample of ammonium fluoride is sealed in an appropriate sample holder (e.g., aluminum alloy).[10]
 - Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected. Inelastic neutron scattering (INS) measures the energy exchange between the neutrons and the sample, providing information about lattice vibrations (phonons) and molecular rotations.[10][13]
 - Data Analysis: The resulting spectrum provides insights into the dynamics of the crystal lattice. For NH₄F, INS has been used to study the librational modes of the ammonium ion, confirming the strong hydrogen bonding within the structure.[13] The analysis can confirm site symmetry and provide a rigorous interpretation of the crystal's dynamic properties.[10]
 [13]



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